NPM acts as a Michael acceptor, readily reacting with thiol groups present in cysteine residues of proteins. This property allows its use in bioconjugation, a technique for attaching molecules to biomolecules like proteins and antibodies. By attaching NPM to a biomolecule, researchers can introduce functionalities such as fluorescent labels, affinity tags, or drug molecules, enabling various downstream applications like:
NPM exhibits inhibitory effects on various enzymes, making it a valuable tool for studying enzyme function and exploring potential therapeutic applications. Some examples include:
NPM serves as a valuable building block in organic synthesis due to its reactivity and versatility. It participates in various reactions, including:
N-Phenylmaleimide is a yellow crystalline compound with the molecular formula and a molecular weight of approximately 173.17 g/mol. It is classified as an imide, specifically a derivative of maleic anhydride, and is known for its high reactivity, particularly in cycloaddition reactions. The compound is utilized in various industrial applications due to its unique chemical properties, including its ability to enhance the thermal and mechanical properties of polymers .
N-Phenylmaleimide can be synthesized through several methods:
N-Phenylmaleimide has a wide range of applications across various industries:
Studies on N-Phenylmaleimide interactions highlight its role in polymer networks. For instance, when incorporated into poly(ethylene glycol) systems, it enhances the mechanical properties of gels through effective cross-linking via Michael addition reactions. These interactions are crucial for developing soft materials with specific functional characteristics . Additionally, its reactivity with various nucleophiles has been explored to understand its potential applications in drug delivery systems.
Several compounds share structural or functional similarities with N-Phenylmaleimide:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Maleic Anhydride | Dicarboxylic acid anhydride | Used primarily as a precursor for other chemical syntheses. |
N-Methylmaleimide | Methyl group substitution on nitrogen | Exhibits similar reactivity but may differ in solubility. |
1,3-Diphenylurea | Urea derivative with phenyl substitutions | Functions differently in biological systems compared to N-Phenylmaleimide. |
N-Butylmaleimide | Butyl group substitution on nitrogen | Utilized in similar applications but may have different thermal properties. |
N-Phenylmaleimide stands out due to its specific reactivity patterns and versatility in polymer applications, making it a unique compound among its peers.
N-Phenylmaleimide (NPMI) is an organic compound classified as a maleimide derivative, characterized by a pyrrole-2,5-dione core substituted with a phenyl group at the nitrogen atom. Its molecular formula is $$ \text{C}{10}\text{H}{7}\text{NO}_{2} $$, with a molecular weight of 173.17 g/mol. The structure consists of a planar, conjugated system where the phenyl ring is directly attached to the nitrogen of the maleimide moiety. This arrangement confers significant electrophilic reactivity at the α,β-unsaturated carbonyl groups, making it a versatile dienophile and cross-linking agent.
Table 1: Basic Structural and Molecular Properties
Property | Value | Source |
---|---|---|
IUPAC Name | 1-Phenyl-1H-pyrrole-2,5-dione | |
Molecular Formula | $$ \text{C}{10}\text{H}{7}\text{NO}_{2} $$ | |
CAS Registry Number | 941-69-5 | |
Melting Point | 85–90°C | |
Boiling Point | 135°C (0.48 kPa) |
N-Phenylmaleimide was first synthesized in the early 20th century, but its industrial relevance emerged in the 1940s with the development of thermally stable polymers. A landmark patent by Searle (1948) described its synthesis via the reaction of maleic anhydride with aniline, establishing foundational methodologies still referenced today. The single-step synthesis process, later refined using p-toluenesulfonic acid as a catalyst, enabled large-scale production by eliminating intermediate isolation. By the 1980s, its role in modifying acrylonitrile-butadiene-styrene (ABS) resins highlighted its commercial importance, particularly in enhancing thermal stability.
N-Phenylmaleimide is systematically named under IUPAC rules as 1-phenyl-1H-pyrrole-2,5-dione, reflecting its bicyclic structure. Common synonyms include maleanil and N-phenylpyrrole-2,5-dione. It belongs to the maleimide family, a subclass of imides distinguished by their α,β-unsaturated dicarbonyl groups. Regulatory classifications list it under multiple inventories, including TSCA (U.S.), EINECS (EU), and IECSC (China).
NPMI exhibits distinct physicochemical properties critical for its reactivity:
Table 2: Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Solubility | Acetone, DMF, benzene | |
Density | 1.2427 g/cm³ (estimate) | |
Refractive Index | 1.5200 | |
LogP (Partition Coeff.) | 1.16 |
Spectroscopic data further validate its structure:
N-Phenylmaleimide is pivotal in diverse domains:
Table 3: Key Industrial Applications
Corrosive;Acute Toxic;Irritant;Environmental Hazard